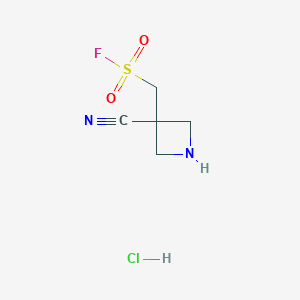

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride” is a chemical compound with the molecular formula C5H7FN2O2S . It is a derivative of methanesulfonyl fluoride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7FN2O2S.ClH/c6-11(9,10)4-5(1-7)2-8-3-5;/h8H,2-4H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 214.65 . It is a powder at room temperature . The melting point is between 151-153 degrees Celsius .Scientific Research Applications

Enzyme Inhibition Studies

Methanesulfonyl fluoride is known for its role as an oxydiaphoric inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This interaction is crucial for understanding the enzyme's inhibition mechanisms, where substituted ammonium ions can significantly affect the rate of reaction. For instance, the presence of tetraethylammonium ion can increase the reaction rate by more than 30 times, offering insights into enzyme behavior and inhibition strategies (Kitz & Wilson, 1963).

Fluoride's Impact on Enzymatic Reactions

Research on methanesulfonates, including methanesulfonyl fluoride, with acetylcholinesterase, demonstrates the compound's ability to form an inactive methanesulfonyl-enzyme derivative. This process is influenced by fluoride, which inhibits sulfonylation without affecting desulfonylation. Such studies reveal fluoride's potential to modulate enzyme activity, suggesting applications in biochemical research and potential therapeutic interventions (Greenspan & Wilson, 1970).

Synthesis of Fluoroalkyl Compounds

The electrophilic anti-addition of methanesulfenyl fluoride towards carbon-carbon double bonds has been utilized for synthesizing β-fluoroalkyl-methylthioethers. This reaction highlights the compound's utility in creating structurally diverse molecules, offering pathways for developing novel materials and chemicals with unique properties (Haufe et al., 1988).

Anti-Acetylcholinesterase Activity

Some derivatives of methanesulfonates exhibit anti-acetylcholinesterase activity, highlighting their potential in developing insecticidal and possibly therapeutic agents. This research underscores the versatility of methanesulfonyl fluoride derivatives in creating bioactive molecules (Holan, Virgona, & Watson, 1997).

Polymerization Processes

The polymerization of N-(methanesulfonyl)azetidine via ring-opening at high temperatures to form polymers with sulfonyl groups incorporated into the polymer backbone presents novel approaches to material science. This process demonstrates the compound's potential in synthesizing new polymeric materials with specific functional properties (Reisman et al., 2020).

Safety and Hazards

“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride” is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Properties

IUPAC Name |

(3-cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O2S.ClH/c6-11(9,10)4-5(1-7)2-8-3-5;/h8H,2-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHFOTPLJCZXGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CS(=O)(=O)F)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)

![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)

![(1S,3S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![1-(Diphenylmethyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2557968.png)

![4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557973.png)

![(1s,3s)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2557974.png)

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate](/img/structure/B2557976.png)